molecular formula C20H26N10O13P2 B13730041 Adenylyl-(3'-5')-adenosine 3'-monophosphate CAS No. 3536-89-8

Adenylyl-(3'-5')-adenosine 3'-monophosphate

Cat. No.: B13730041
CAS No.: 3536-89-8
M. Wt: 676.4 g/mol
InChI Key: ABDWNIRZBUVFHC-XPWFQUROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These are dinucleotides where the two bases are connected via a (3’->5’)-phosphodiester linkage . This compound plays a significant role in various biological processes and has been the subject of extensive scientific research.

Chemical Reactions Analysis

Types of Reactions: Adenylyl-(3’-5’)-adenosine 3’-monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biological systems.

Common Reagents and Conditions: Common reagents used in the reactions involving adenylyl-(3’-5’)-adenosine 3’-monophosphate include urea, dodecyl sulfate, and other protein denaturants . These reagents help release the nucleotide-like material bound to the toxin.

Major Products Formed: The major products formed from these reactions include various nucleotide-bound forms of the toxin, which are essential for its biological activity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to adenylyl-(3’-5’)-adenosine 3’-monophosphate include adenylyl-(3’,5’)-uridine 3’-monophosphate and adenylyl-(3’,5’)-guanosine 3’-monophosphate .

Uniqueness: Adenylyl-(3’-5’)-adenosine 3’-monophosphate is unique due to its specific interaction with diphtheria toxin and its role in inhibiting protein synthesis. This makes it a valuable compound for research in the fields of microbiology and molecular biology .

Properties

CAS No.

3536-89-8

Molecular Formula

C20H26N10O13P2

Molecular Weight

676.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(32)13(7(1-31)40-19)43-45(37,38)39-2-8-14(42-44(34,35)36)12(33)20(41-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

ABDWNIRZBUVFHC-XPWFQUROSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.